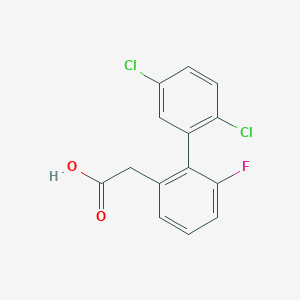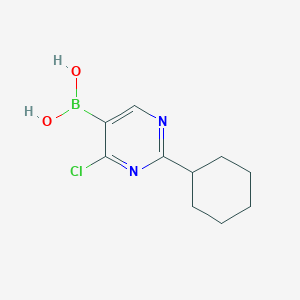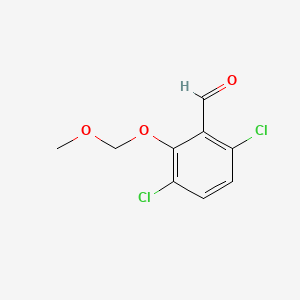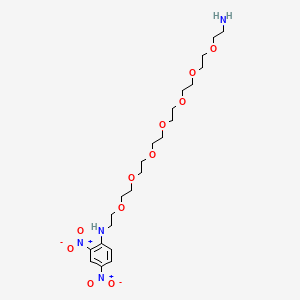
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is a complex organic compound characterized by the presence of a dinitrophenyl group and a heptaoxatricosane chain. This compound is notable for its unique structural features, which include multiple ether linkages and a terminal diamine group. The dinitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine typically involves the nucleophilic substitution reaction of 1,5-difluoro-2,4-dinitrobenzene with a suitable diamine precursor. The reaction is carried out in an organic solvent such as ethanol or dichloromethane, often in the presence of a base like N,N-diisopropylethylamine to facilitate the substitution process . The reaction conditions usually involve low temperatures (around 0°C) to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can be displaced by nucleophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as diamines and bases like N,N-diisopropylethylamine in solvents like ethanol or dichloromethane.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Carbonyl-containing compounds.
科学研究应用
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine involves its interaction with molecular targets through its dinitrophenyl and diamine groups. The electron-withdrawing nature of the dinitrophenyl group can influence the compound’s reactivity, making it a potent electrophile. This property allows it to participate in various biochemical reactions, including enzyme inhibition and protein modification .
相似化合物的比较
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Shares the dinitrophenyl group but differs in the overall structure and reactivity.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Similar in having a dinitrophenyl group but with different substituents and applications.
2,4-Dinitrophenylhydrazine: Commonly used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness
N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diamine is unique due to its extended heptaoxatricosane chain, which imparts distinct physical and chemical properties
属性
分子式 |
C22H38N4O11 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C22H38N4O11/c23-3-5-31-7-9-33-11-13-35-15-17-37-18-16-36-14-12-34-10-8-32-6-4-24-21-2-1-20(25(27)28)19-22(21)26(29)30/h1-2,19,24H,3-18,23H2 |
InChI 键 |
ZJQQVVFXXUCFLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


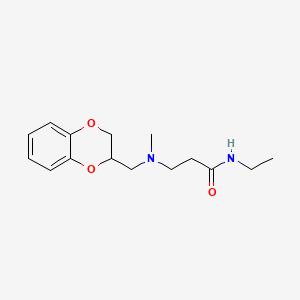
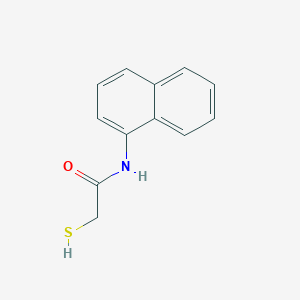
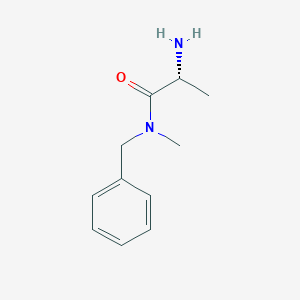
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
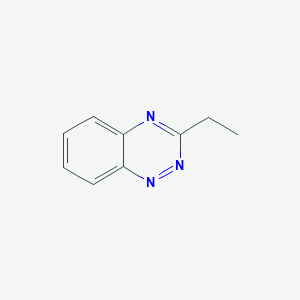
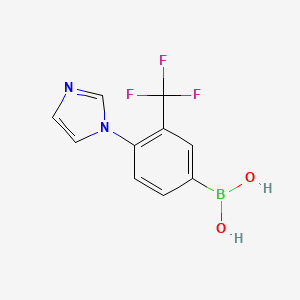
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
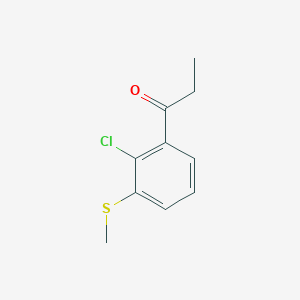
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)

